molecular formula C10H9N3S B2797423 3-(Pyrimidin-2-ylthio)aniline CAS No. 1184789-54-5

3-(Pyrimidin-2-ylthio)aniline

Cat. No. B2797423
CAS RN: 1184789-54-5
M. Wt: 203.26
InChI Key: RFWDDPIXCCRMSH-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylthio)aniline is a chemical compound with the formula C10H9N3S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a copper-catalyzed cyclization of ketones with nitriles . A more eco-friendly synthesis involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 3-(Pyrimidin-2-ylthio)aniline, like other pyrimidine derivatives, is likely to be influenced by these structural characteristics.


Chemical Reactions Analysis

Pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .

Scientific Research Applications

Synthesis and Characterization

3-(Pyrimidin-2-ylthio)aniline, also known as n-MP1, is synthesized by reacting 2-mercaptopyrimidine with 3-nitrophthalonitrile in the presence of anhydrous K₂CO₃ and DMF. The cyclotetramerization of n-MP1 yields n-MP2, while n-MP3 is obtained by refluxing n-MP1 with anhydrous Zn(CH₃COO)₂ .

DNA Interaction

The interaction of n-MP3 with DNA has been studied in vitro using UV-visible titrimetric and thermal denaturation assays. Spectroscopic results indicate that n-MP3 effectively binds to CT-DNA via noncovalent interactions, with a binding constant (Kb) of 2.0 × 10⁵ M⁻¹. This suggests potential applications in antimicrobial and anticancer fields .

Molecular Docking

In silico molecular docking studies reveal that n-MP3 exhibits stronger binding affinity with DNA (binding energy: 10.64 kcal/mol) compared to control compounds (7.78 kcal/mol for ethidium bromide and 6.21 kcal/mol for cisplatin). This property enhances its potential as an antimicrobial and anticancer agent .

Antidiabetic Activity

Spectroscopic analysis demonstrates that n-MP3 possesses antidiabetic activity by inhibiting α-glucosidase. Further toxicological tests are needed, but this property opens avenues for drug development .

Formation of Pyrimidin-2-ylcyanamide

In a different context, substituted o- and p-nitroanilines, when reacted with cyanamide, form 4-pyridyl-substituted pyrimidin-2-ylcyanamides. This reaction pathway highlights the compound’s versatility .

Anti-Inflammatory Prospects

While not directly studied for anti-inflammatory properties, understanding the SAR (structure-activity relationship) of pyrimidines can guide the synthesis of novel analogs with enhanced anti-inflammatory activities and minimal toxicity .

Future Directions

Research on pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, is ongoing. Future research could focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

properties

IUPAC Name

3-pyrimidin-2-ylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWDDPIXCCRMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-ylthio)aniline

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